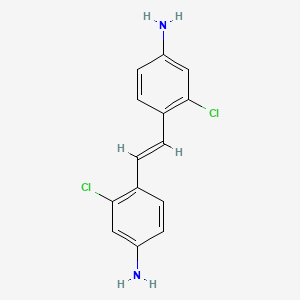
4,4'-Stilbenediamine, 2,2'-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Stilbenediamine, 2,2’-dichloro-: is an organic compound with the molecular formula C14H12Cl2N2. It is a derivative of stilbene, characterized by the presence of two chlorine atoms and two amine groups attached to the stilbene backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Stilbenediamine, 2,2’-dichloro- typically involves the reaction of 4,4’-dichlorostilbene with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of 4,4’-Stilbenediamine, 2,2’-dichloro- involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and distillation, is common to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4’-Stilbenediamine, 2,2’-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,4’-Stilbenediamine, 2,2’-dichloro- is used as a building block in the synthesis of various organic compounds. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is also employed in the study of protein-ligand interactions and other biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry: In the industrial sector, 4,4’-Stilbenediamine, 2,2’-dichloro- is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 4,4’-Stilbenediamine, 2,2’-dichloro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(2-chloroaniline): Similar in structure but with a methylene bridge instead of a stilbene backbone.
2,2’-Dichloro-4,4’-stilbenedisulfonic acid: Contains sulfonic acid groups, making it more water-soluble.
Uniqueness: 4,4’-Stilbenediamine, 2,2’-dichloro- is unique due to its stilbene backbone, which imparts specific photophysical properties. This makes it particularly useful in applications requiring fluorescence or other light-related properties.
Eigenschaften
CAS-Nummer |
73926-91-7 |
|---|---|
Molekularformel |
C14H12Cl2N2 |
Molekulargewicht |
279.2 g/mol |
IUPAC-Name |
4-[(E)-2-(4-amino-2-chlorophenyl)ethenyl]-3-chloroaniline |
InChI |
InChI=1S/C14H12Cl2N2/c15-13-7-11(17)5-3-9(13)1-2-10-4-6-12(18)8-14(10)16/h1-8H,17-18H2/b2-1+ |
InChI-Schlüssel |
GYGHQFANIXHECG-OWOJBTEDSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1N)Cl)/C=C/C2=C(C=C(C=C2)N)Cl |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)C=CC2=C(C=C(C=C2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


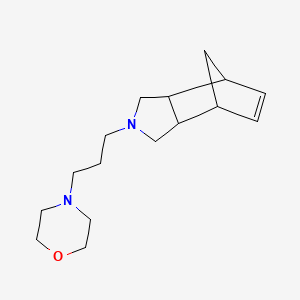
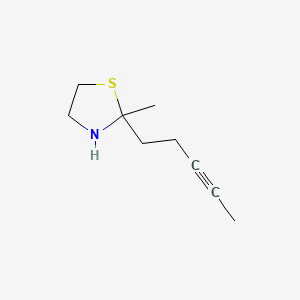

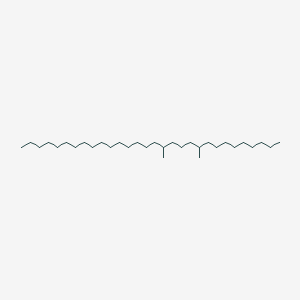
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)

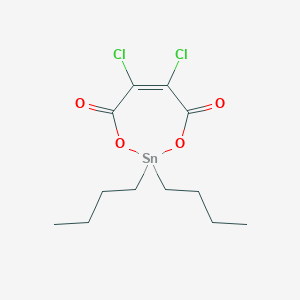
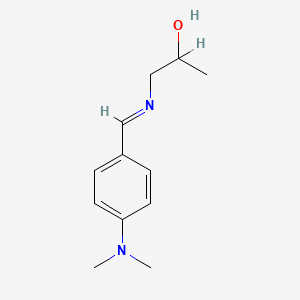
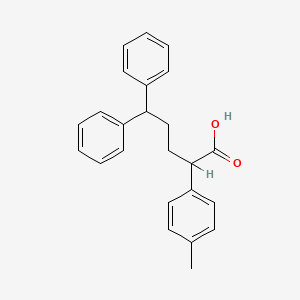
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
![N-{[Fluoro(dimethyl)silyl]oxy}-1,1,1-trimethylsilanamine](/img/structure/B14441153.png)

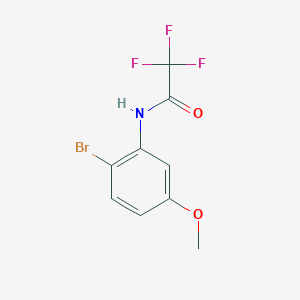
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
